molecular formula C19H20FN3O2S B11117246 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide

Cat. No.: B11117246
M. Wt: 373.4 g/mol
InChI Key: IJBKBWGPANZOFH-UHFFFAOYSA-N
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Description

N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a 3,5-dimethyl-1-(3-methylphenyl)methyl group and a 2-fluorobenzene-1-sulfonamide group

Preparation Methods

The synthesis of N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 3-Methylphenylmethyl Group: The pyrazole ring is then alkylated with a 3-methylbenzyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Sulfonamide Group: The final step involves the sulfonation of the 2-fluorobenzene ring with chlorosulfonic acid, followed by the reaction with the substituted pyrazole to form the sulfonamide linkage.

Chemical Reactions Analysis

N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Scientific Research Applications

N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as an inhibitor or activator of specific enzymes.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring may participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE can be compared with other similar compounds such as:

    N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-BENZENE-1-SULFONAMIDE: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-CHLOROBENZENE-1-SULFONAMIDE: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

    N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-METHYLBENZENE-1-SULFONAMIDE: The presence of a methyl group instead of fluorine can alter its steric and electronic characteristics.

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C19H20FN3O2S/c1-13-7-6-8-16(11-13)12-23-15(3)19(14(2)21-23)22-26(24,25)18-10-5-4-9-17(18)20/h4-11,22H,12H2,1-3H3

InChI Key

IJBKBWGPANZOFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=CC=C3F)C

Origin of Product

United States

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